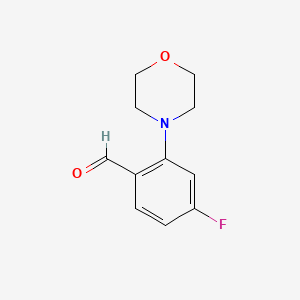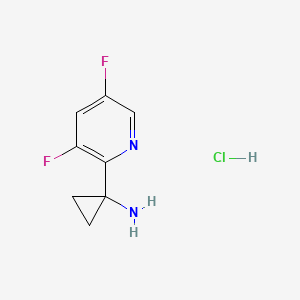
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2 It is a derivative of cyclopropanamine, featuring a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
準備方法
The synthesis of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the reaction of an alkene with a diazo compound in the presence of a catalyst.
Pyridine Substitution: The cyclopropane ring is then substituted with a pyridine ring. This step often involves the use of a halogenated pyridine derivative and a suitable base to facilitate the substitution reaction.
Fluorination: The final step involves the introduction of fluorine atoms at the 3 and 5 positions of the pyridine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
化学反応の分析
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide (NaN3) or thiourea.
科学的研究の応用
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: This compound features a single fluorine atom at the 3 position of the pyridine ring. It may exhibit different chemical and biological properties compared to the difluorinated derivative.
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine: This compound has chlorine atoms instead of fluorine atoms at the 3 and 5 positions. The presence of chlorine atoms may affect its reactivity and biological activity.
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine: This compound features methyl groups at the 3 and 5 positions. The presence of methyl groups may influence its chemical stability and solubility.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly impact its chemical and biological properties.
特性
分子式 |
C8H9ClF2N2 |
|---|---|
分子量 |
206.62 g/mol |
IUPAC名 |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-5-3-6(10)7(12-4-5)8(11)1-2-8;/h3-4H,1-2,11H2;1H |
InChIキー |
ZOCJWRBDKODMKX-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




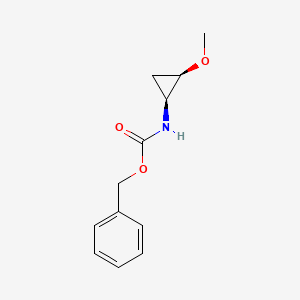
![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
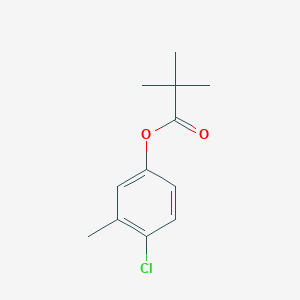


![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)

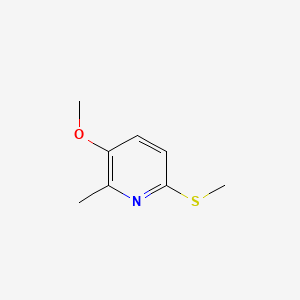

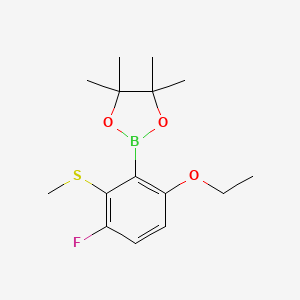
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
